![molecular formula C17H14O5 B10842714 3,4-Benzo-7-acetonyloxy-8-methoxycoumarin](/img/structure/B10842714.png)
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzo ring fused to a coumarin core, with acetonyloxy and methoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Benzo-7-acetonyloxy-8-methoxycoumarin typically involves multi-step reactions. One common method includes the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. The reaction conditions often involve refluxing in solvents like toluene or acetone, with catalysts such as sulfuric acid or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acetonyloxy group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer properties, particularly against liver cancer cells.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in cancer progression.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Wirkmechanismus
The mechanism of action of 3,4-Benzo-7-acetonyloxy-8-methoxycoumarin involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of target proteins, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxycoumarin-3-carboxamides: Known for their potent anticancer activity.
3-(Bromoacetyl)coumarins: Used in the synthesis of various bioactive heterocyclic systems.
Uniqueness
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its ability to inhibit β-tubulin polymerization is particularly noteworthy, making it a promising candidate for anticancer research.
Eigenschaften
Molekularformel |
C17H14O5 |
---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
4-methoxy-3-(2-oxopropoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C17H14O5/c1-10(18)9-21-14-8-7-12-11-5-3-4-6-13(11)17(19)22-15(12)16(14)20-2/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
KXJLOTAAVRETIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.